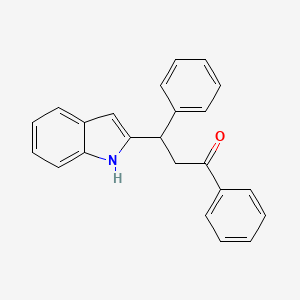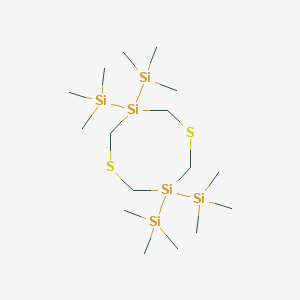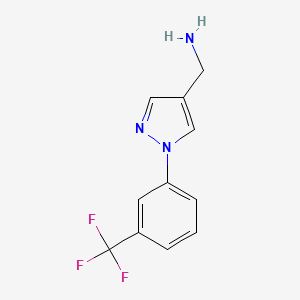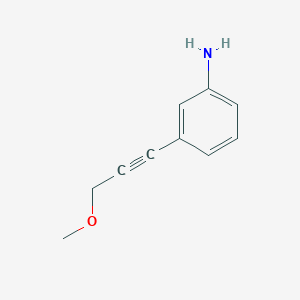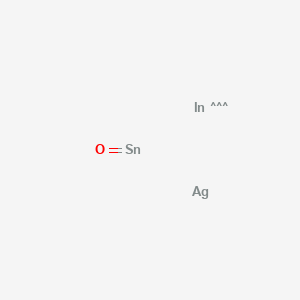![molecular formula C14H32N2O4Si B14177990 N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea CAS No. 919300-60-0](/img/structure/B14177990.png)
N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea: is a compound that belongs to the class of N-substituted ureas These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of N,N-dipropan-2-ylamine with triethoxysilyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of N-substituted ureas, including N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea, often involves scalable and environmentally friendly processes. One such method is the catalyst-free synthesis in water, where amines react with potassium isocyanate. This method avoids the use of organic solvents and provides high yields with minimal purification steps .
Chemical Reactions Analysis
Types of Reactions: N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triethoxysilyl group can participate in substitution reactions, especially with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alcohols and amines can react with the triethoxysilyl group under mild conditions.
Major Products:
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Silane derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea is used in the synthesis of self-assembled monolayers (SAMs) on metal oxide surfaces. These SAMs are valuable in material science for creating functionalized surfaces .
Biology: The compound’s ability to form stable bonds with biological molecules makes it useful in bioconjugation and immobilization of biomolecules on surfaces for biosensor applications .
Medicine: In medicinal chemistry, N-substituted ureas are explored for their potential as pharmaceutical agents due to their diverse biological activities .
Industry: The compound is used in the production of coatings and adhesives, where its silane group provides strong adhesion to various substrates .
Mechanism of Action
The mechanism of action of N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea involves its ability to form stable covalent bonds with surface hydroxyl groups on metal oxides. This interaction leads to the formation of a siloxane linkage, which is crucial for the stability and functionality of self-assembled monolayers . The molecular targets include surface hydroxyl groups, and the pathways involve the formation of siloxane bonds.
Comparison with Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
Tetrazole Derivatives: Used in medicinal chemistry and agriculture.
Benzothiazole Derivatives: Explored for their anti-tubercular properties.
Uniqueness: N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea is unique due to its triethoxysilyl group, which imparts the ability to form strong covalent bonds with metal oxide surfaces. This property is particularly valuable in creating stable and functionalized surfaces for various applications in material science and industry.
Properties
CAS No. |
919300-60-0 |
|---|---|
Molecular Formula |
C14H32N2O4Si |
Molecular Weight |
320.50 g/mol |
IUPAC Name |
1,1-di(propan-2-yl)-3-(triethoxysilylmethyl)urea |
InChI |
InChI=1S/C14H32N2O4Si/c1-8-18-21(19-9-2,20-10-3)11-15-14(17)16(12(4)5)13(6)7/h12-13H,8-11H2,1-7H3,(H,15,17) |
InChI Key |
HGCBEZSFKAHWAY-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CNC(=O)N(C(C)C)C(C)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


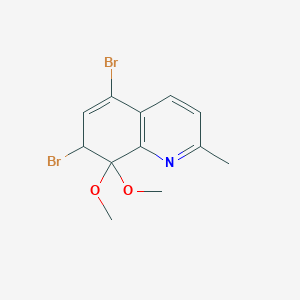
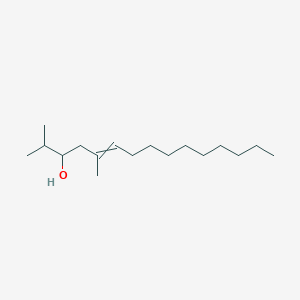
![2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B14177923.png)
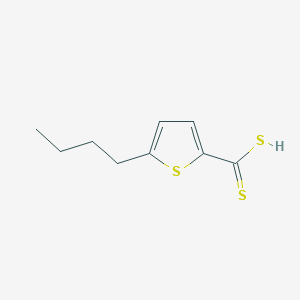
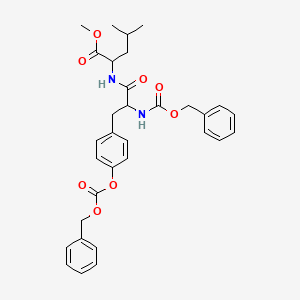
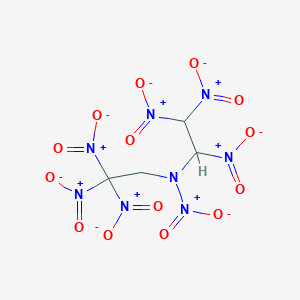
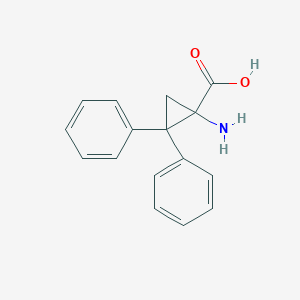
![5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile](/img/structure/B14177949.png)
